Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- is an organic compound with the molecular formula C14H22O4S It is characterized by the presence of a benzene ring substituted with a [(2,2,2-triethoxyethyl)sulfinyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- typically involves the reaction of benzene with a [(2,2,2-triethoxyethyl)sulfinyl] precursor under specific conditions. One common method includes the use of sulfinyl chlorides and triethoxyethyl alcohol in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. Pathways involved may include electrophilic substitution and oxidation-reduction reactions, which can alter the chemical structure and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, [(2,2,2-trimethoxyethyl)sulfinyl]-
- Benzene, [(2,2,2-triethoxyethyl)sulfonyl]-
- Benzene, [(2,2,2-triethoxyethyl)thio]-
Uniqueness
Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to similar compounds
Eigenschaften
CAS-Nummer |
127492-03-9 |
---|---|
Molekularformel |
C14H22O4S |
Molekulargewicht |
286.39 g/mol |
IUPAC-Name |
2,2,2-triethoxyethylsulfinylbenzene |
InChI |
InChI=1S/C14H22O4S/c1-4-16-14(17-5-2,18-6-3)12-19(15)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
TXCOFLIGKXNVKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CS(=O)C1=CC=CC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.